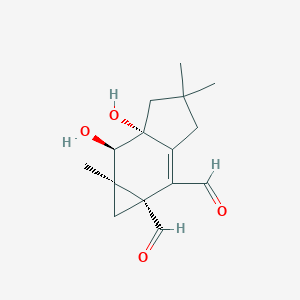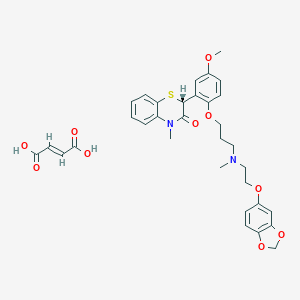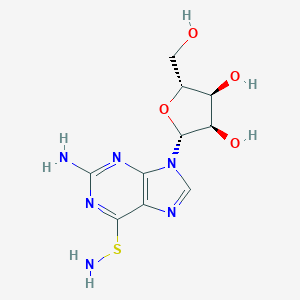
Sulfenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfenosine is a sulfur-containing nucleoside analog that has gained attention in recent years due to its potential use in scientific research. It was first synthesized in 1987 by Dr. Richard Robins and his team at the University of Connecticut. Since then, sulfenosine has been studied for its unique properties and potential applications in various fields of research.
Mécanisme D'action
Sulfenosine acts as an antimetabolite, inhibiting nucleic acid synthesis by interfering with the incorporation of nucleotides into DNA and RNA. It does this by mimicking the structure of nucleotides, which allows it to be incorporated into nucleic acids during replication. However, since sulfenosine lacks the necessary functional groups for further nucleotide incorporation, it causes premature termination of nucleic acid synthesis.
Effets Biochimiques Et Physiologiques
Sulfenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Sulfenosine has also been shown to inhibit the activity of certain enzymes involved in nucleic acid metabolism, such as thymidylate synthase and dihydrofolate reductase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of sulfenosine is its specificity for nucleic acid synthesis, which makes it useful for studying the mechanisms of DNA and RNA replication. Additionally, sulfenosine has a relatively low toxicity profile, which makes it a safer alternative to other nucleoside analogs. However, sulfenosine is not without its limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, sulfenosine can be metabolized by certain enzymes, which can reduce its effectiveness in inhibiting nucleic acid synthesis.
Orientations Futures
There are several potential directions for future research on sulfenosine. One area of interest is the development of sulfenosine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of sulfenosine and its potential applications in various fields of scientific research. Finally, the potential use of sulfenosine in combination with other drugs or therapies should be explored, as it may enhance its effectiveness and reduce its limitations.
In conclusion, sulfenosine is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying the mechanisms of DNA and RNA replication, as well as its potential use in cancer research and antiviral therapy. While there are limitations to its use, further research on sulfenosine and its derivatives may lead to new discoveries and breakthroughs in the field of science.
Méthodes De Synthèse
Sulfenosine is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiouracil with 2,3,5-tri-O-benzoyl-D-ribose in the presence of a strong base. The resulting intermediate is then treated with trifluoroacetic acid to remove the benzoyl protecting groups, followed by purification to yield the final product.
Applications De Recherche Scientifique
Sulfenosine has been studied for its potential use in various fields of scientific research. It has been shown to have antiviral activity against certain viruses, including HIV and hepatitis B. Sulfenosine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
123002-38-0 |
|---|---|
Nom du produit |
Sulfenosine |
Formule moléculaire |
C10H14N6O4S |
Poids moléculaire |
314.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
WAWUMWFWTUMWJT-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N |
Synonymes |
2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide sulfenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



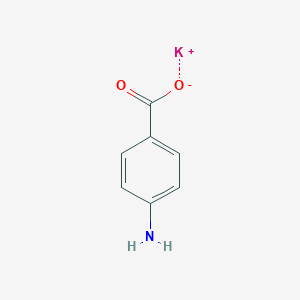
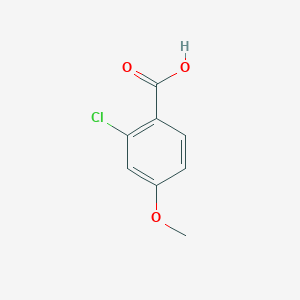
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
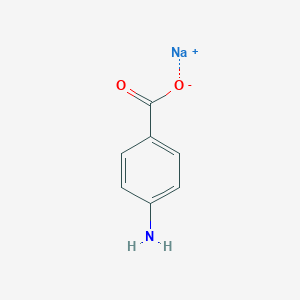
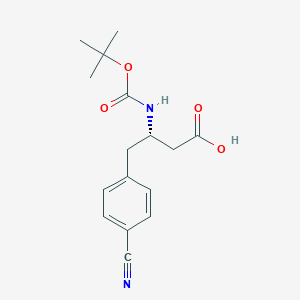
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
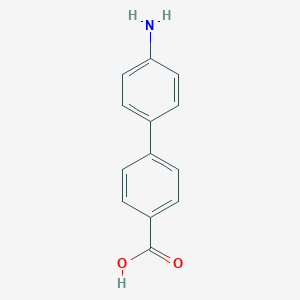
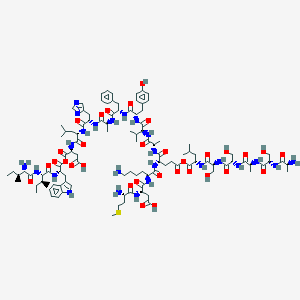
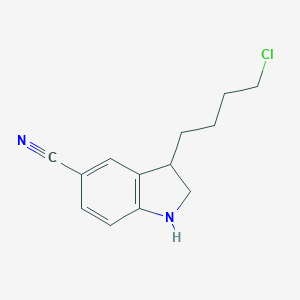
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
